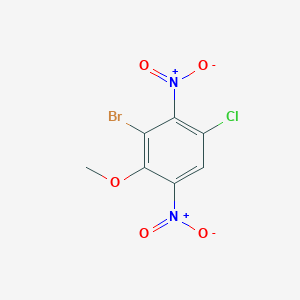

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and nitro groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

Bromination: The addition of bromine to the benzene ring using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of carboxylic acids

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions allows for the production of various substituted benzene derivatives.

Materials Science

The compound is being explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique combination of electron-withdrawing and electron-donating groups contributes to its distinctive chemical behavior.

Pharmaceutical Research

There is growing interest in the biological activity of this compound, particularly as a precursor in synthesizing pharmaceutical compounds. Studies indicate potential antimicrobial and cytotoxic properties.

Research indicates that derivatives of this compound exhibit notable biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. For instance, related dinitrobenzene derivatives have shown effectiveness against Escherichia coli and Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide | 51.4 | 0.00195 |

| 4-Bromo-1-chloro-2,5-dinitrobenzene | TBD | TBD |

Cytotoxic Effects

Studies have evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating IC50 values ranging from 10 to 30 µM depending on the cell type.

Case Study: Cytotoxicity in Cancer Cells

A study reported that exposure to this compound resulted in significant apoptosis in cancer cells through mechanisms involving the production of reactive oxygen species (ROS).

Reactivity and Chemical Behavior

The presence of electron-withdrawing groups (nitro and halogen) enhances the compound's susceptibility to nucleophilic substitution reactions, making it valuable for further chemical modifications or pharmaceutical applications.

Mécanisme D'action

The mechanism of action of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups such as nitro and halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .

Comparaison Avec Des Composés Similaires

- 3-Bromo-1-chloro-2,4-dinitrobenzene

- 4-Bromo-1-chloro-2,5-dinitrobenzene

- 3-Bromo-1-chloro-4-methoxybenzene

Comparison: The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a compound with distinct chemical properties compared to its analogs .

Activité Biologique

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene is a complex aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, reactivity, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound consists of multiple functional groups that contribute to its reactivity. The synthesis typically involves electrophilic aromatic substitution reactions, where bromination occurs first, followed by chlorination and methoxylation. The general synthetic route can be summarized as follows:

- Bromination : Using bromine or N-bromosuccinimide in the presence of a catalyst.

- Chlorination : Chlorine gas or a chlorinating agent is introduced.

- Methoxylation : The methoxy group is added through a methylating agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that dinitrobenzene derivatives can inhibit bacterial growth against strains such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide | 51.4 | 0.00195 |

| 4-Bromo-1-chloro-2,5-dinitrobenzene | TBD | TBD |

Note: TBD indicates values that require further research.

The cytotoxic effects of this compound have been investigated in various cell lines. The mechanism of action appears to involve the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, showing IC50 values ranging from 10 to 30 µM depending on the cell type .

Reactivity and Chemical Behavior

The presence of electron-withdrawing groups (nitro and halogen) makes the compound susceptible to nucleophilic substitution reactions. This reactivity can be harnessed for further chemical modifications or in the development of pharmaceuticals.

Comparison with Similar Compounds

A comparative analysis with other halogenated dinitrobenzenes reveals that the combination of electron-withdrawing and electron-donating groups in this compound results in unique chemical properties.

Table 2: Comparison with Similar Compounds

| Compound | Reactivity | Biological Activity |

|---|---|---|

| This compound | High | Antimicrobial, Cytotoxic |

| 3-Bromo-1-chloro-2,4-dinitrobenzene | Moderate | Moderate Antimicrobial |

| 4-Bromo-1-chloro-2,5-dinitrobenzene | High | High Cytotoxicity |

Propriétés

IUPAC Name |

3-bromo-1-chloro-4-methoxy-2,5-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O5/c1-16-7-4(10(12)13)2-3(9)6(5(7)8)11(14)15/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRRHFYLLKMFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.